Hyperforin dicyclohexylammonium salt (CAS 238074-03-8) is the chemically stabilized amine salt of hyperforin, the principal phloroglucinol derivative and active constituent of St. John's wort (Hypericum perforatum). While hyperforin is widely recognized as a potent transient receptor potential canonical 6 (TRPC6) channel activator, a broad-spectrum monoamine reuptake inhibitor, and a cytochrome P450 (CYP) modulator, the free acid form is notoriously unstable, undergoing rapid oxidative and photo-degradation. The dicyclohexylammonium (DCHA) salt was specifically developed to resolve these critical handling and storage limitations. By converting the unstable enolized cyclohexanedione moiety into a stable salt, this compound provides a reliable, solid-state reference material with a shelf life exceeding two years. For industrial and academic buyers, procuring the DCHA salt is essential for ensuring reproducible dosing in long-term pharmacological assays, standardized drug-drug interaction (DDI) profiling, and serving as a viable precursor for synthetic modifications .
Attempting to substitute Hyperforin DCHA with free hyperforin or crude St. John's wort extracts fundamentally compromises assay integrity and synthetic viability. Crude extracts possess highly variable hyperforin titers that degrade rapidly post-extraction, making them entirely unsuitable for precise mechanistic studies or structure-activity relationship (SAR) profiling. Furthermore, the free hyperforin acid is highly susceptible to oxidation in most organic solvents, leading to rapid titer loss and the generation of complex, cytotoxic degradation artifacts. In synthetic applications, the free acid fails to provide regiocontrol; for instance, attempting oxidative modifications of the free acid yields intractable mixtures due to uncontrolled epoxidation of its multiple double bonds. The DCHA salt is not merely a convenience—it is a mandatory substitution to maintain molecular integrity during storage, ensure accurate molar dosing in cell media, and direct clean synthetic transformations [1].
During the synthesis of hyperforin analogs, the choice of starting material dictates reaction success. When subjected to oxidation with m-CPBA, the free hyperforin acid yields a complex, intractable mixture due to the uncontrolled, concomitant epoxidation of its multiple double bonds. In stark contrast, utilizing the Hyperforin DCHA salt funnels the reaction cleanly toward an attack on the enolate double bond, yielding the desired hemiacetal product. This makes the DCHA salt a mandatory precursor for specific synthetic modifications [1].
| Evidence Dimension | Reaction purity and product yield during m-CPBA oxidation |
| Target Compound Data | HYP-DCHA salt yields clean hemiacetal products via targeted enolate attack |
| Comparator Or Baseline | Free hyperforin acid yields a complex, intractable mixture |
| Quantified Difference | Mandatory use of DCHA salt to prevent concomitant epoxidation of double bonds |
| Conditions | Oxidation with m-CPBA in organic synthesis workflows |
For medicinal chemists synthesizing hyperforin analogs, the DCHA salt is a strictly required precursor to achieve viable yields and avoid complex purification failures.
The natural hyperforin molecule suffers from severe chemical instability, rapidly degrading via auto-oxidation in most organic solvents and requiring extreme handling precautions. The DCHA salt resolves this critical procurement bottleneck. By stabilizing the enolized cyclohexanedione moiety, the DCHA salt provides a crystalline solid with a shelf life of over two years when stored properly at -20°C, drastically outperforming the free acid which can degrade within hours to days in solution[1].
| Evidence Dimension | Shelf-life and structural integrity |
| Target Compound Data | Stable as a crystalline solid for ≥2 years; stable in controlled solvent systems |
| Comparator Or Baseline | Free hyperforin is unstable in most organic solvents and rapidly degrades |
| Quantified Difference | DCHA salt extends viable shelf-life from hours/days to years |
| Conditions | Standard laboratory storage and solvent handling |
Procurement of the stabilized salt eliminates the need for continuous re-isolation, drastically reducing reagent waste and ensuring consistent batch-to-batch titer.
For in vitro biological assays, maintaining compound titer over the incubation period is critical. Studies demonstrate that when Hyperforin DCHA is supplied in fetal calf serum (FCS)-containing media, approximately 100% of the compound is recovered after 24 hours of incubation. Conversely, in unstabilized (FCS-free) conditions, total loss of the compound occurs in less than 24 hours, accompanied by a spike in non-specific cytotoxicity due to degradation artifacts. Procuring the DCHA salt and utilizing appropriate stabilization protocols ensures reliable, reproducible cell culture data [1].
| Evidence Dimension | Compound recovery after 24-hour incubation |
| Target Compound Data | ~100% recovery of HYP-DCHA in FCS-supplemented media |
| Comparator Or Baseline | Total loss (<1% recovery) in unstabilized conditions in <24h |
| Quantified Difference | Complete preservation of titer vs. total degradation |
| Conditions | In vitro cell culture (e.g., HaCaT monolayers) at 37°C |
Using the DCHA salt in optimized media guarantees that observed biological effects are driven by the parent compound rather than confounding cytotoxic degradation artifacts.
Despite the addition of the bulky dicyclohexylammonium counterion, the DCHA salt maintains full pharmacological equivalence to the free active moiety. It demonstrates potent biological activity, including the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) with an IC50 of 1 µM, and CYP2D6 with an IC50 of 10 µg/ml. This confirms that buyers do not sacrifice target affinity or potency to achieve the necessary chemical stability required for accurate molar dosing .
| Evidence Dimension | Target inhibition and activation potency |
| Target Compound Data | mPGES-1 IC50 = 1 µM; CYP2D6 IC50 = 10 µg/ml |
| Comparator Or Baseline | Free hyperforin (Comparable molar activity but unstable dosing) |
| Quantified Difference | 1:1 molar pharmacological equivalence with vastly superior dosing reliability |
| Conditions | In vitro enzymatic and receptor binding assays |
Buyers can rely on the DCHA salt to deliver exact molar equivalents of the active moiety for reliable IC50 determinations without the risk of titer loss.
Hyperforin DCHA salt is the mandatory starting material for the synthesis of hyperforin analogs (e.g., hemiacetals) via selective oxidation. Its use prevents the complex side reactions and uncontrolled epoxidation seen when using the unstable free acid, ensuring viable reaction yields and regiocontrol [1].
Employed in 2D and 3D cell culture models (when stabilized with albumin or FCS) to study neuroprotective, anti-inflammatory, or TRPC6-mediated pathways. The DCHA salt allows for accurate molar dosing over 24-hour incubation periods without the confounding non-specific cytotoxicity caused by rapid degradation products [2].
Serves as the industry-standard reference material for TRPC6 activation and monoamine reuptake inhibition assays where exact, reproducible molar dosing is required across multiple test batches, a requirement the free acid cannot fulfill [1].
Used in highly sensitive CYP450 (e.g., CYP3A4, CYP2D6) and PXR activation screening assays to evaluate the metabolic impact and drug-drug interaction (DDI) potential of St. John's Wort constituents, relying on the salt's stable titer for accurate IC50 generation [2].